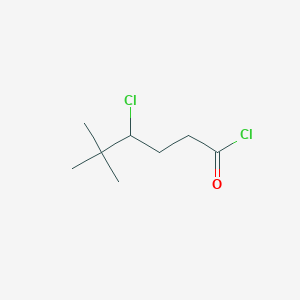

4-Chloro-5,5-dimethylhexanoyl chloride

Description

4-Chloro-5,5-dimethylhexanoyl chloride is a branched-chain acyl chloride characterized by a six-carbon backbone with a chlorine substituent at the 4-position and two methyl groups at the 5-position. This compound is primarily employed as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and other derivatives via nucleophilic acyl substitution. Its steric and electronic properties are influenced by the chlorine atom (electron-withdrawing) and the dimethyl groups (steric hindrance), which differentiate it from simpler acyl chlorides like hexanoyl chloride or unsubstituted analogs.

Properties

CAS No. |

393516-80-8 |

|---|---|

Molecular Formula |

C8H14Cl2O |

Molecular Weight |

197.1 g/mol |

IUPAC Name |

4-chloro-5,5-dimethylhexanoyl chloride |

InChI |

InChI=1S/C8H14Cl2O/c1-8(2,3)6(9)4-5-7(10)11/h6H,4-5H2,1-3H3 |

InChI Key |

YLEUFFLCXANONG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(CCC(=O)Cl)Cl |

Canonical SMILES |

CC(C)(C)C(CCC(=O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its utility, 4-chloro-5,5-dimethylhexanoyl chloride is compared below with three categories of related compounds: unsubstituted acyl chlorides, mono-substituted analogs, and heterocyclic compounds with similar substituents.

Comparison with Unsubstituted and Mono-Substituted Acyl Chlorides

| Property | 4-Chloro-5,5-dimethylhexanoyl Chloride | Hexanoyl Chloride | 4-Chlorohexanoyl Chloride | 5,5-Dimethylhexanoyl Chloride |

|---|---|---|---|---|

| Molecular Formula | C₇H₁₂Cl₂O | C₆H₁₁ClO | C₆H₁₀Cl₂O | C₇H₁₃ClO |

| Key Substituents | Cl (4-position), 2×CH₃ (5-position) | None | Cl (4-position) | 2×CH₃ (5-position) |

| Steric Hindrance | High | Low | Moderate | High |

| Electrophilicity | Moderate (Cl withdraws electrons) | Low | High (Cl enhances reactivity) | Low (CH₃ donates electrons) |

| Typical Applications | Specialty synthesis (e.g., hindered amides) | Bulk chemical synthesis | Pharmaceuticals, agrochemicals | Polymer modifiers |

Key Findings :

- The chlorine atom in 4-chlorohexanoyl chloride increases electrophilicity, making it more reactive toward nucleophiles compared to the dimethyl-substituted analog .

- The dimethyl groups in 4-chloro-5,5-dimethylhexanoyl chloride reduce reaction rates in sterically demanding environments (e.g., bulky amine couplings) but improve selectivity in multi-step syntheses .

Comparison with Heterocyclic Analogs (Indirect Relevance)

The evidence highlights compounds like 4-chloro-5-methoxypyridin-2-amine (CAS: 851386-32-8) and 4-chloro-5,6-difluoropyridine-3-carboxylic acid (CAS: 1361852-35-8), which share chlorine substituents but belong to aromatic systems . These heterocycles are used in drug discovery for their bioactivity, contrasting with 4-chloro-5,5-dimethylhexanoyl chloride’s role as a synthetic intermediate. Notably, the chlorine atom in both classes enhances electrophilicity or binding affinity, but the acyl chloride’s aliphatic chain offers greater flexibility for functionalization .

Functional Group Comparison: Acyl Chlorides vs. Carboxylic Acids

While 4-chloro-5,5-dimethylhexanoyl chloride is reactive toward nucleophiles, its carboxylic acid counterpart (4-chloro-5,5-dimethylhexanoic acid) requires activation (e.g., via thionyl chloride) for similar transformations. This difference underscores the acyl chloride’s utility in direct coupling reactions, avoiding additional synthetic steps .

Market and Industrial Relevance

emphasizes the growing demand for substituted heterocycles like 4-chloro-5,5-dimethylpyrrolo-pyrimidinone in drug development . While structurally distinct, this trend parallels the pharmaceutical industry’s interest in chlorine- and methyl-substituted compounds for targeted bioactivity.

- Synthesis of protease inhibitors (leveraging steric hindrance for selectivity).

- Intermediate in agrochemicals (e.g., chlorinated herbicides).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.